molecular formula C14H19N3O2S B5683152 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole

1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole

Cat. No. B5683152
M. Wt: 293.39 g/mol
InChI Key: FMTYFBXIEDKCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole, also known as E3810, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment.

Mechanism of Action

1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole is a small molecule inhibitor of VEGFR2 that binds to the kinase domain of the protein, preventing its activation and downstream signaling. This results in the inhibition of angiogenesis, which is the process by which new blood vessels are formed. Without a sufficient blood supply, tumors are unable to grow and spread.
Biochemical and Physiological Effects:
1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been shown to have a potent inhibitory effect on VEGFR2, with an IC50 value of 4.8 nM. It has also been shown to inhibit the activity of other related proteins, such as VEGFR1 and VEGFR3, albeit to a lesser extent. In addition to its anti-angiogenic effects, 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been shown to have anti-tumor activity in various preclinical models, including breast, lung, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole as a research tool is its specificity for VEGFR2, which allows for the selective inhibition of angiogenesis without affecting other cellular processes. However, its potency and selectivity can also be a limitation, as it may not accurately reflect the complexity of the tumor microenvironment in vivo. Additionally, the high cost of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole may limit its accessibility for some researchers.

Future Directions

There are several potential directions for future research on 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of focus is the identification of biomarkers that can predict response to 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole treatment, which could help to personalize cancer therapy. Finally, further studies are needed to investigate the safety and efficacy of 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole in clinical trials, with the ultimate goal of developing a new cancer treatment option for patients.

Synthesis Methods

1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole can be synthesized through a multi-step process starting with the reaction of 2-methyl-1H-benzimidazole with ethyl chloroformate to form the corresponding ethyl carbamate. This intermediate is then reacted with pyrrolidine and sodium hydride to form the desired compound. The final step involves the addition of sulfonyl chloride to the mixture to form 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole.

Scientific Research Applications

1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is involved in the growth and spread of cancer cells. By inhibiting VEGFR2, 1-ethyl-2-methyl-5-(1-pyrrolidinylsulfonyl)-1H-benzimidazole can prevent the formation of new blood vessels that supply nutrients to tumors, thereby starving them of the resources they need to grow and survive.

properties

IUPAC Name

1-ethyl-2-methyl-5-pyrrolidin-1-ylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-3-17-11(2)15-13-10-12(6-7-14(13)17)20(18,19)16-8-4-5-9-16/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYFBXIEDKCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C1C=CC(=C2)S(=O)(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5119856

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